molecular formula C16H16FN3O2 B6778629 N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide

Cat. No.: B6778629
M. Wt: 301.31 g/mol
InChI Key: RGYXBSXCNBLZCK-ZDUSSCGKSA-N
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Description

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis

Properties

IUPAC Name

N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c1-22-15-8-7-14(19-20-15)16(21)18-13-4-2-3-10-5-6-11(17)9-12(10)13/h5-9,13H,2-4H2,1H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYXBSXCNBLZCK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C(=O)NC2CCCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NN=C(C=C1)C(=O)N[C@H]2CCCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide typically involves a series of organic reactions. A common synthetic route may start with the fluorination of 1,2,3,4-tetrahydronaphthalene, followed by the introduction of the pyridazine and carboxamide groups via condensation reactions. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound is scaled up from laboratory synthesis, requiring large-scale reactors and precise control of reaction parameters. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. Purification processes, such as crystallization and chromatography, are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and fluoro-naphthalenyl moieties, leading to the formation of quinone or dihydro derivatives.

  • Reduction: Reduction reactions might target the carboxamide group, potentially yielding primary amine derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminium hydride, sodium borohydride.

  • Substituents: Halogens, alkyl groups using reagents like halides and organometallic compounds.

  • Conditions: Reactions are typically conducted under anhydrous conditions, with temperatures ranging from -20°C to 150°C, depending on the desired transformation.

Major Products: Products of these reactions include functionalized derivatives of the original compound, such as hydroxylated, aminated, or further fluorinated analogues.

Scientific Research Applications

Chemistry: In synthetic chemistry, the compound serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery. The compound may exhibit bioactivity such as enzyme inhibition or receptor modulation, although specific activities depend on further pharmacological evaluation.

Industry: N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide is used in the production of advanced materials, including polymers and specialty chemicals, due to its functional groups which offer diverse reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro group and pyridazine ring play critical roles in binding affinity and selectivity. These interactions might lead to the modulation of specific signaling pathways, influencing cellular processes and therapeutic outcomes.

Comparison with Similar Compounds

Compared to other fluoro-substituted naphthalenyl compounds, N-[(1S)-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-6-methoxypyridazine-3-carboxamide is unique due to the methoxy-pyridazine carboxamide moiety. This distinct structural feature imparts specific reactivity and bioactivity, differentiating it from analogues such as:

  • 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-yl compounds without the pyridazine ring.

  • Compounds where the methoxy group is substituted with other functional groups.

  • Non-fluorinated naphthalenyl derivatives.

These differences influence the compound’s overall chemical behavior, making it a valuable entity in scientific research and industrial applications.

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